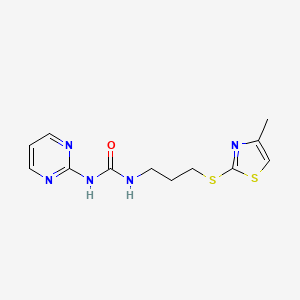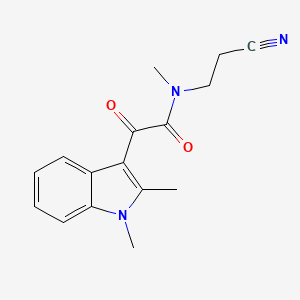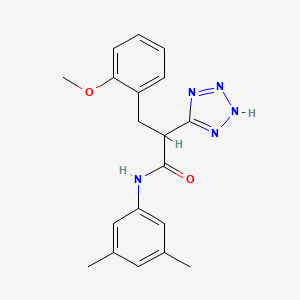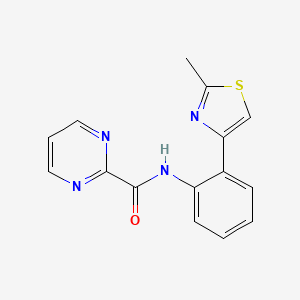
1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that features a thiazole ring, a pyrimidine ring, and a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The thiazole ring is then functionalized with a propyl chain via a thioether linkage, often using alkylation reactions.
Urea Formation: The final step involves the reaction of the thioether intermediate with a pyrimidine derivative and an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving thiazole and pyrimidine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The thiazole and pyrimidine rings may play a role in binding to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Thiazol-2-yl)propyl)-3-(pyrimidin-2-yl)urea: Lacks the methyl group on the thiazole ring.
1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyridine-2-yl)urea: Pyrimidine ring replaced with a pyridine ring.
1-(3-((4-Methylthiazol-2-yl)thio)ethyl)-3-(pyrimidin-2-yl)urea: Propyl chain replaced with an ethyl chain.
Uniqueness
1-(3-((4-Methylthiazol-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is unique due to the specific combination of the thiazole, pyrimidine, and urea moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-9-8-20-12(16-9)19-7-3-6-15-11(18)17-10-13-4-2-5-14-10/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUJKQRXLCSRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCCNC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2473230.png)



![2-cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)
![Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2473242.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2473243.png)
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)
![5-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2473246.png)

![4-nitro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2473248.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)
